Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 4-(2-nitrophenylsulfonamido)piperidine-1-carboxylate

Lipophilicity Drug design Chromatographic behavior

tert-Butyl 4-(2-nitrophenylsulfonamido)piperidine-1-carboxylate (CAS 800401-92-7) is a bifunctional building block combining an N-Boc-protected piperidine scaffold with an ortho-nitrophenylsulfonamide (2-Ns) moiety. With molecular formula C₁₆H₂₃N₃O₆S and molecular weight 385.44 g/mol, this compound is supplied at ≥95% purity by multiple vendors including AKSci and Kishida Chemical.

Molecular Formula C16H23N3O6S
Molecular Weight 385.44
CAS No. 800401-92-7
Cat. No. B2882157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(2-nitrophenylsulfonamido)piperidine-1-carboxylate
CAS800401-92-7
Molecular FormulaC16H23N3O6S
Molecular Weight385.44
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C16H23N3O6S/c1-16(2,3)25-15(20)18-10-8-12(9-11-18)17-26(23,24)14-7-5-4-6-13(14)19(21)22/h4-7,12,17H,8-11H2,1-3H3
InChIKeyIKBGJVQIHZGXTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-(2-nitrophenylsulfonamido)piperidine-1-carboxylate (CAS 800401-92-7): Structural Identity and Procurement Baseline


tert-Butyl 4-(2-nitrophenylsulfonamido)piperidine-1-carboxylate (CAS 800401-92-7) is a bifunctional building block combining an N-Boc-protected piperidine scaffold with an ortho-nitrophenylsulfonamide (2-Ns) moiety. With molecular formula C₁₆H₂₃N₃O₆S and molecular weight 385.44 g/mol, this compound is supplied at ≥95% purity by multiple vendors including AKSci and Kishida Chemical . The ortho-nitrobenzenesulfonyl (Ns) group confers distinct physicochemical and synthetic properties—including an ACD/LogP of 2.32, a predicted boiling point of 532.4 °C, and one hydrogen bond donor coupled with nine hydrogen bond acceptors —that differentiate it from its para-nitro, meta-nitro, and unsubstituted phenylsulfonamido analogs in both reactivity and downstream application scope.

Why Generic Substitution of CAS 800401-92-7 Fails: Positional Nitro Group Effects on Reactivity and Selectivity


Compounds within the tert-butyl 4-(arylsulfonamido)piperidine-1-carboxylate class are not functionally interchangeable. The position of the nitro substituent on the phenyl ring critically governs the sulfonamide's electronic character, deprotection chemistry, and biological target engagement. Ortho-nitrophenylsulfonamides (2-Ns) uniquely undergo Meisenheimer complex-mediated deprotection under mild thiol conditions, a mechanistic pathway not equally accessible to para-nitro (4-Nos) analogs, which have documented side reactions during deprotection . Electrochemical studies confirm a 10-fold difference in disproportionation rate constants between ortho- and para-nitrobenzenesulfonamides (kdisp ortho = 700 M⁻¹s⁻¹ vs. kdisp para = 7000 M⁻¹s⁻¹), directly reflecting distinct redox chemistry relevant to nitroreductase-mediated activation pathways [1]. Furthermore, the 2-nitro isomer exhibits an ACD/LogP of 2.32, which is 0.18 log units lower than the 4-nitro isomer (LogP 2.50) and 1.45 log units lower than the unsubstituted phenyl analog (LogP 3.77), translating to measurably different solubility and chromatographic behavior . These quantitative differences mean that substituting the 2-nitro isomer with any alternative regioisomer or des-nitro analog will alter reaction kinetics, purification outcomes, and biological assay results.

Quantitative Differentiation Evidence for CAS 800401-92-7 vs. Closest Analogs


Lipophilicity (LogP) Comparison: 2-Nitro vs. 4-Nitro and Unsubstituted Phenyl Analogs

The ortho-nitrophenylsulfonamido derivative (target compound, CAS 800401-92-7) exhibits an ACD/LogP of 2.32, which is 0.18 log units lower than the para-nitro analog (CAS 1233952-63-0, ACD/LogP 2.50) and 1.45 log units lower than the unsubstituted phenylsulfonamido analog (CAS 1233953-03-1, LogP 3.77) . This LogP difference of 1.45 units corresponds to an approximately 28-fold difference in octanol-water partition coefficient, indicating that the 2-nitro isomer is substantially more hydrophilic than the des-nitro phenyl analog, with consequent differences in aqueous solubility, reversed-phase HPLC retention, and permeability across biological membranes.

Lipophilicity Drug design Chromatographic behavior

Electrochemical Reduction Kinetics: 10-Fold Difference in Disproportionation Rate Between Ortho- and Para-Nitrobenzenesulfonamides

A direct head-to-head cyclic voltammetry and ESR-spectroelectrochemical study of 2-nitrobenzenesulfonamide (ortho) and 4-nitrobenzenesulfonamide (para) in acetonitrile revealed that while the self-protonation rate constant k₁₊ is identical for both isomers (3.9 M⁻¹s⁻¹), the disproportionation rate constant kdisp differs by a factor of 10: kdisp(ortho) = 700 M⁻¹s⁻¹ vs. kdisp(para) = 7000 M⁻¹s⁻¹ [1]. Additionally, ESR spectra indicated that the ortho-substituted dianion radical undergoes a solvent deprotonation reaction that does not occur for the para-substituted dianion radical, confirmed using deuterated acetonitrile [1]. Since the biological activity of nitrobenzenesulfonamides is related to the ease of nitro group reduction, this 10-fold kinetic difference has direct implications for nitroreductase-mediated prodrug activation strategies.

Electrochemistry Nitroreductase Redox chemistry Self-protonation

Deprotection Orthogonality and Side-Reaction Profile: 2-Ns (Ortho) vs. 4-Nos (Para) as Protecting/Activating Groups

The 2-nitrobenzenesulfonyl (Ns) group undergoes clean deprotection via Meisenheimer complex formation with thiol nucleophiles (e.g., PhSH/Cs₂CO₃ or HSCH₂CH₂OH/DBU in DMF) under mild conditions to yield the corresponding amine in high to excellent yields . In contrast, the 4-nitrobenzenesulfonyl (Nos) group has documented side reactions during deprotection, and the 2-Ns group is explicitly recommended as the first-choice reagent for Mitsunobu (Fukuyama-Mitsunobu) alkylation reactions . Furthermore, the 2-Ns group enables fluorous solid-phase extraction (F-SPE) purification strategies using perfluorinated thiols, a capability that is not available to the 4-Nos analog [1]. The 2,4-dinitrobenzenesulfonyl (DNs) group is more labile and can be selectively removed in the presence of the 2-Ns group, enabling orthogonal protecting group strategies

Protecting group strategy Solid-phase synthesis Mitsunobu reaction Fukuyama amine synthesis

Solid-Phase Synthesis Compatibility: Intramolecular Arylation via 2-Nos Amides

2-Nitrobenzenesulfonamides (2-Nos amides) serve as intramolecular arylation agents for the solid-phase synthesis of diverse fused nitrogenous heterocycles [1]. The ortho-nitro group is essential for this reactivity; the 4-nitro isomer does not participate in the same intramolecular arylation pathway. This reactivity enables the 2-Ns-piperidine scaffold to function as a precursor for generating C-aryl and N-aryl derivatives on solid support, a capability not accessible with the para-nitro or unsubstituted phenylsulfonamido analogs [1]. The 2-nitrobenzenesulfonyl group has been further demonstrated to serve simultaneously as an activating group for the Fukuyama-Mitsunobu reaction and as a protecting group for a latent diversity site in solid-phase library synthesis [2].

Solid-phase synthesis Heterocycle synthesis C-H arylation Diversity-oriented synthesis

Biological Target Engagement: Ortho-Nitrophenylsulfonamides as URAT1 and Carbonic Anhydrase Ligands

A patent specifically claiming 2-nitrophenylsulfonamide derivatives (general formula I) as URAT1 inhibitors for the treatment of hyperuricemia and gout establishes the ortho-nitro substitution pattern as critical for this therapeutic target class [1]. In a separate study, molecular docking of N-piperidinyl-o-sulfanilamide (the reduced aniline derivative accessible from the 2-Ns-piperidine scaffold after deprotection) demonstrated binding to human carbonic anhydrase II and IX (hCA II and IX; PDB entries 4iwz and 5fl4), with Hirshfeld surface analysis confirming that charge transfer at the piperidinyl and phenyl moieties promotes bioactivity [2]. While direct IC₅₀ data for the intact Boc-protected compound are not publicly available, these studies establish that the ortho-nitro substitution pattern is a pharmacophoric requirement for engagement with these therapeutically relevant targets, distinguishing it from para-nitro and des-nitro analogs that lack the same binding orientation capability.

URAT1 inhibitor Carbonic anhydrase Hyperuricemia Gout

Procurement-Driven Application Scenarios for CAS 800401-92-7 Based on Differentiated Evidence


Multistep Medicinal Chemistry Campaigns Requiring Orthogonal Boc and Ns Deprotection

In synthetic routes where both the piperidine nitrogen (Boc-protected) and the sulfonamide must be manipulated independently, CAS 800401-92-7 provides a uniquely reliable scaffold. The Ns group undergoes clean thiol-mediated deprotection (PhSH/Cs₂CO₃ or HSCH₂CH₂OH/DBU) without affecting the Boc group, while the Boc group can be removed under acidic conditions without compromising the Ns group. This orthogonality is compromised with the 4-Nos analog, which has documented deprotection side reactions . The 28-fold lower lipophilicity (LogP 2.32 vs. 3.77) compared to the unsubstituted phenyl analog further facilitates aqueous workup and chromatographic purification between deprotection steps .

URAT1 Inhibitor Lead Optimization for Hyperuricemia and Gout Programs

The 2-nitrophenylsulfonamide pharmacophore has been specifically claimed in patent CN109251187A as a URAT1 inhibitor scaffold [1]. CAS 800401-92-7 serves as the immediate precursor to the free 4-amino-piperidine derivative upon Boc deprotection, which can then be elaborated into diverse URAT1-targeting analogs. The ortho-nitro substitution pattern is essential for URAT1 binding; substituting this compound with the 4-nitro or unsubstituted phenyl analog eliminates the pharmacophoric orientation required for target engagement as defined by the patent's general formula.

Solid-Phase Diversity-Oriented Synthesis of Fused Nitrogen Heterocycles

The 2-Ns moiety is uniquely capable of serving as an intramolecular arylation agent on solid support, enabling the direct generation of C-aryl and N-aryl fused heterocycles [2]. The Boc-protected piperidine scaffold of CAS 800401-92-7 provides a conformational constraint that can influence cyclization regioselectivity. This solid-phase synthetic capability is not available to the 4-nitro or des-nitro analogs, making CAS 800401-92-7 the requisite building block for laboratories employing resin-based diversity-oriented synthesis platforms.

Electrochemical and Nitroreductase-Activated Prodrug Research

The 10-fold slower disproportionation rate of the ortho-nitrobenzenesulfonamide anion radical (kdisp = 700 M⁻¹s⁻¹) compared to the para isomer (kdisp = 7000 M⁻¹s⁻¹) means the reduced intermediate persists significantly longer [3]. In prodrug design relying on nitroreductase-mediated activation, this kinetic difference can determine whether the active species accumulates sufficiently for therapeutic effect. CAS 800401-92-7 provides the ortho-nitro scaffold necessary to exploit this kinetic advantage, while the Boc-piperidine moiety offers a handle for further prodrug elaboration.

Quote Request

Request a Quote for tert-Butyl 4-(2-nitrophenylsulfonamido)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.